8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline familyThis compound, in particular, features a quinoline core substituted with chloro and thiophene groups, which may contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Introduction of the Chloro and Thiophene Groups: The chloro and thiophene groups can be introduced through electrophilic aromatic substitution reactions. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but lacks the additional chloro group.
8-Chloroquinoline-4-carboxylic acid: Similar structure but lacks the thiophene group.
Thiophene-2-carboxylic acid derivatives: Similar thiophene moiety but different core structure
Uniqueness
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both chloro and thiophene groups on the quinoline core. This combination of substituents may enhance its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-7-8(14(18)19)6-10(17-13(7)9)11-4-5-12(16)20-11/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUXZMSPIJFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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